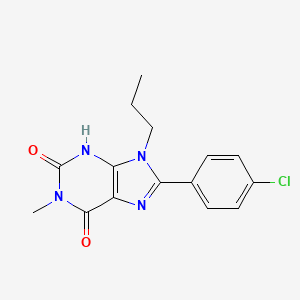

8-(4-chlorophenyl)-1-methyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione

Description

This compound is a purine derivative characterized by a xanthine core (purine-2,6-dione) with three key substituents:

- 1-Methyl group: Enhances metabolic stability by reducing susceptibility to oxidative demethylation.

- 9-Propyl group: Balances solubility and membrane permeability.

Properties

IUPAC Name |

8-(4-chlorophenyl)-1-methyl-9-propyl-3H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O2/c1-3-8-20-12(9-4-6-10(16)7-5-9)17-11-13(20)18-15(22)19(2)14(11)21/h4-7H,3,8H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRRCMBVKRFSHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C(=O)N2)C)N=C1C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00314412 | |

| Record name | NSC282737 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61080-35-1 | |

| Record name | NSC282737 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC282737 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chlorophenyl)-1-methyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride, methylamine, and propylamine.

Formation of Intermediate: The reaction between 4-chlorobenzyl chloride and methylamine forms an intermediate compound.

Cyclization: The intermediate undergoes cyclization with propylamine under specific reaction conditions to form the desired purine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch Reactors: Utilizing batch reactors for controlled synthesis.

Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

8-(4-chlorophenyl)-1-methyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted purine derivatives.

Scientific Research Applications

8-(4-chlorophenyl)-1-methyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-chlorophenyl)-1-methyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

DNA Interaction: Interacting with DNA to modulate gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key differences and similarities with analogs:

*Calculated based on structural data.

Key Observations

Substituent Impact on Receptor Binding: The 8-(4-chlorophenyl) group in the target compound and PSB-603 likely facilitates interactions with hydrophobic pockets in adenosine receptors . PSB-603’s sulfonylphenylpiperazinyl substituent enhances A2b selectivity, whereas the target compound’s simpler 8-(4-Cl-Ph) may reduce specificity but improve synthetic accessibility.

Solubility and Bioavailability :

- The 9-propyl group in the target compound strikes a balance between lipophilicity (logP ~2.5) and aqueous solubility, contrasting with the highly polar xanthosine (logP ~-1.5) and the highly lipophilic phenylethyl analog (logP ~3.8) .

Metabolic Stability :

- The 1-methyl group in the target compound and Etophylline reduces oxidative degradation compared to unmethylated xanthines like 8-hydroxyxanthine .

Biological Activity

The compound 8-(4-chlorophenyl)-1-methyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione , often referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antiviral, antibacterial, and other pharmacological effects, supported by data from various studies.

Chemical Structure and Properties

This compound belongs to the purine class of compounds, characterized by a fused double-ring structure that is essential for its biological activity. The presence of the 4-chlorophenyl group is significant as halogenated phenyl groups often enhance biological activity through increased lipophilicity and binding affinity to biological targets.

Antiviral Activity

Recent studies have indicated that purine derivatives exhibit promising antiviral properties. For instance, compounds similar to This compound have shown effectiveness against various viral targets:

- Mechanism of Action : These compounds often inhibit viral replication by interfering with nucleic acid synthesis or viral enzyme activity.

- Case Study : A study demonstrated that a closely related compound inhibited the NS5B RNA polymerase of Hepatitis C virus (HCV) with an IC50 value of .

Antibacterial Activity

The antibacterial potential of this compound has also been explored:

- In vitro Studies : Various derivatives have been tested against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from to against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Pseudomonas aeruginosa | 0.013 - 0.156 |

Antifungal Activity

Research has also highlighted antifungal properties associated with purine derivatives:

- Efficacy Against Fungi : Studies have shown that related compounds exhibit antifungal activity against Candida albicans with MIC values ranging from to .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

- Key Modifications : Substituents on the purine ring significantly impact potency and selectivity against various biological targets.

- Halogen Substituents : The introduction of halogen groups like chlorine enhances binding affinity and increases lipophilicity, which is beneficial for cellular uptake.

Research Findings

A comprehensive evaluation of various studies illustrates the broad spectrum of biological activities exhibited by this compound:

- Antiviral Activity : Effective against HCV with IC50 values indicating significant inhibition.

- Antibacterial Efficacy : Demonstrated strong activity against multiple bacterial strains.

- Antifungal Properties : Effective against common fungal pathogens.

Q & A

Q. What are the optimal synthetic routes for 8-(4-chlorophenyl)-1-methyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione?

- Methodological Answer : Synthetic optimization typically involves iterative reaction design, leveraging statistical methods like orthogonal design to minimize experimental runs while maximizing yield. Key parameters include solvent polarity, temperature (80–120°C), and catalyst selection (e.g., palladium for cross-coupling reactions). Purification via membrane separation technologies (e.g., nanofiltration) can enhance purity . Characterization via HPLC and NMR validates structural integrity (see Table 1 for typical reaction conditions).

| Parameter | Range/Options |

|---|---|

| Solvent | DMF, THF, or DMSO |

| Temperature | 80–120°C |

| Catalyst | Pd(OAc)₂, CuI |

| Purification Method | Column chromatography, recrystallization |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for confirming molecular weight and substituent positions. For purity assessment, reverse-phase HPLC with a C18 column (acetonitrile/water gradient) is recommended. Comparative analysis with structurally similar purine derivatives (e.g., 9-[(2-chlorothiazol-4-yl)methyl]purine-2,6-diamine) highlights the importance of monitoring chloro-phenyl group interactions at δ 7.2–7.8 ppm in NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

- Methodological Answer : Contradictions often arise from variations in cell lines or assay conditions. A meta-analysis framework should be applied:

Standardize assay protocols (e.g., ATP concentration in kinase assays).

Use dose-response curves to compare IC₅₀ values across models.

Employ theoretical docking studies to assess target binding consistency.

For example, discrepancies in cytotoxicity data may stem from differential membrane permeability, which can be tested via Caco-2 cell monolayer assays .

Q. What computational strategies are recommended for predicting reactivity and interaction mechanisms?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic sites on the purine core. Molecular dynamics (MD) simulations (using tools like COMSOL Multiphysics) model solvent interactions and stability. For biological targets, ensemble docking with flexible receptor models accounts for protein conformational changes .

Q. How to apply factorial design in optimizing reaction conditions for scale-up synthesis?

- Methodological Answer : A 2³ factorial design evaluates three factors (e.g., temperature, catalyst loading, solvent ratio) at two levels. Response surface methodology (RSM) identifies interactions between variables. For instance, a study on similar purine derivatives found that catalyst loading and temperature interaction significantly impacts yield (p < 0.05). Post-optimization, process simulation software (Aspen Plus) validates scalability .

Q. What methodologies assess metabolic stability and toxicity in preclinical models?

- Methodological Answer :

- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂).

- AMES test : Screen for mutagenicity using Salmonella typhimurium strains.

- CYP450 inhibition assays : Use fluorogenic substrates to evaluate isoform-specific interactions.

Data contradictions (e.g., species-specific metabolism) require cross-validation with PBPK modeling (physiologically based pharmacokinetics) .

Data Contradiction Analysis Framework

| Step | Action | Tools/Methods |

|---|---|---|

| 1 | Identify outlier datasets | Grubbs’ test, Z-score |

| 2 | Replicate under controlled conditions | Standardized assay protocols |

| 3 | Cross-validate with orthogonal methods | SPR vs. ITC for binding affinity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.